![molecular formula C8H11NO4 B14473955 [(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 68133-01-7](/img/structure/B14473955.png)
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is a chemical compound with the molecular formula (C4H6.C4H4O4)x.xH3N . This compound is a polymer formed from the reaction between 2-butenedioic acid (also known as maleic acid) and 1,3-butadiene, with ammonium ions present as counterions. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt typically involves the polymerization of 1,3-butadiene with maleic acid in the presence of ammonium ions. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Catalysts such as peroxides or azo compounds may be used to initiate the polymerization reaction.
Solvents: Solvents like water or organic solvents can be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are continuously fed, and the polymer is collected. The process is optimized to ensure high yield and purity of the final product. The polymer is then processed into various forms, such as powders or granules, for different applications.
化学反応の分析
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds or other reactive sites in the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain.
科学的研究の応用
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
作用機序
The mechanism by which 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the polymer’s physical and chemical properties, making it suitable for various applications.
類似化合物との比較
Similar Compounds
Poly(butadiene-co-maleic acid): A similar polymer formed from the copolymerization of butadiene and maleic acid without ammonium ions.
Poly(maleic anhydride-co-1,3-butadiene): Another related polymer where maleic anhydride is used instead of maleic acid.
Uniqueness
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is unique due to the presence of ammonium ions, which can influence the polymer’s solubility, stability, and reactivity. This makes it distinct from other similar polymers and suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
68133-01-7 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC名 |
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H7N.C4H4O4/c1-2-3-4-5;5-3(6)1-2-4(7)8/h2-4H,1,5H2;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1- |
InChIキー |
MIIGJPOTLDYNPU-PGFQXXJOSA-N |
異性体SMILES |
C=C/C=C/[NH3+].C(=C\C(=O)[O-])\C(=O)O |
正規SMILES |
C=CC=C[NH3+].C(=CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
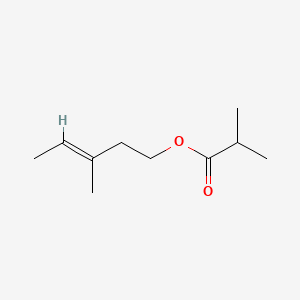
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
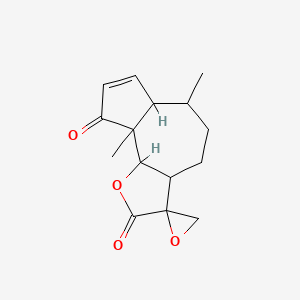

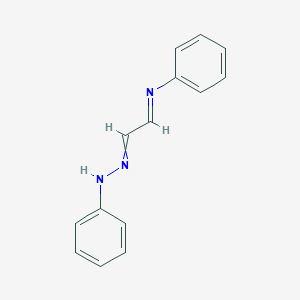
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
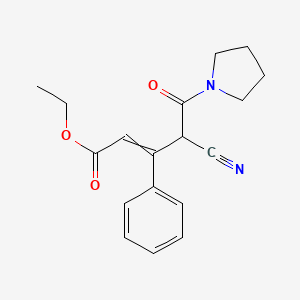
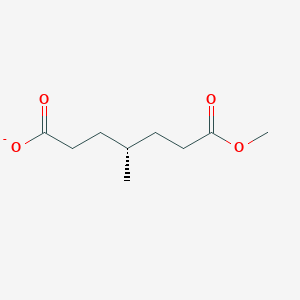
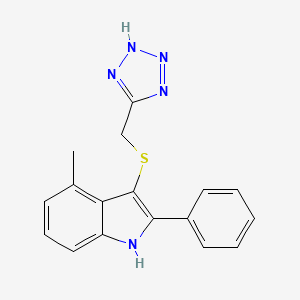
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
